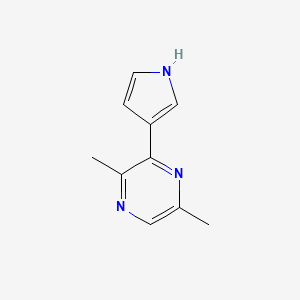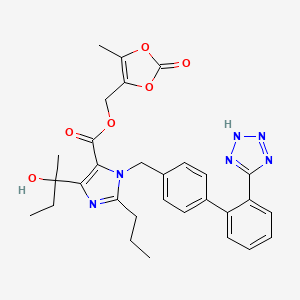
Olmesartán medoxomilo de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Olmesartan Medoxomil is a prodrug of Olmesartan, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This compound is designed to improve the bioavailability and absorption of Olmesartan in the gastrointestinal tract. Upon administration, Ethyl Olmesartan Medoxomil is hydrolyzed to release the active Olmesartan, which then exerts its therapeutic effects by blocking the angiotensin II receptor, leading to vasodilation and reduced blood pressure .
Aplicaciones Científicas De Investigación
Ethyl Olmesartan Medoxomil has several scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and hydrolysis mechanisms.
Biology: Investigated for its effects on cellular signaling pathways related to angiotensin II.
Medicine: Widely studied for its antihypertensive properties and potential benefits in cardiovascular diseases.
Mecanismo De Acción
Mode of Action
Ethyl Olmesartan Medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan acts as a selective and competitive antagonist at the AT1 receptor . By blocking the binding of angiotensin II to the AT1 receptor, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin and aldosterone, decreased cardiac activity, and increased excretion of sodium .
Biochemical Pathways
The action of Ethyl Olmesartan Medoxomil primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also prevents the inappropriate fluid retention, vasoconstriction, and further decline in left ventricular function associated with chronic activation of RAAS .
Pharmacokinetics
Ethyl Olmesartan Medoxomil is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours . The absolute bioavailability of the drug is around 26% . The pharmacokinetic data of olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors such as age, body weight, sex, patient status, and renal function can influence the clearance of olmesartan .
Result of Action
The primary result of Ethyl Olmesartan Medoxomil’s action is the reduction of blood pressure . This is achieved through the vasodilation caused by the blockade of the AT1 receptor and the subsequent reduction in the effects of angiotensin II . Additionally, it leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .
Action Environment
The action of Ethyl Olmesartan Medoxomil can be influenced by various environmental factors. For instance, the presence of other drugs that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Furthermore, the drug’s absorption can be affected by the pH of the gastrointestinal tract .
Análisis Bioquímico
Biochemical Properties
Ethyl Olmesartan Medoxomil plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, it is hydrolyzed to Olmesartan, which selectively binds to the angiotensin II type 1 (AT1) receptor . This interaction prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion . Additionally, Ethyl Olmesartan Medoxomil interacts with human organic anion transporting polypeptide 2B1 (OATP2B1), which facilitates its intestinal absorption .
Cellular Effects
Ethyl Olmesartan Medoxomil influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also affects endothelial cells by enhancing nitric oxide bioavailability, which further contributes to its antihypertensive effects . Additionally, Ethyl Olmesartan Medoxomil has been shown to reduce inflammation and oxidative stress in various cell types .
Molecular Mechanism
The molecular mechanism of Ethyl Olmesartan Medoxomil involves its conversion to Olmesartan, which then binds to the AT1 receptor with high affinity . This binding inhibits the downstream signaling of angiotensin II, including the activation of phospholipase C, protein kinase C, and the release of intracellular calcium . By blocking these pathways, Ethyl Olmesartan Medoxomil effectively reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to lower blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl Olmesartan Medoxomil have been observed to change over time. The compound exhibits stability under physiological conditions, with a gradual hydrolysis to Olmesartan . Long-term studies have shown that Ethyl Olmesartan Medoxomil maintains its antihypertensive effects over extended periods, with no significant degradation . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, including the maintenance of normal blood pressure and heart rate .
Dosage Effects in Animal Models
The effects of Ethyl Olmesartan Medoxomil vary with different dosages in animal models. Dose-dependent antihypertensive effects have been observed, with higher doses leading to more pronounced reductions in blood pressure . At very high doses, Ethyl Olmesartan Medoxomil may cause adverse effects such as hypotension and renal impairment . Threshold effects have also been noted, with minimal effective doses required to achieve significant antihypertensive outcomes .
Metabolic Pathways
Ethyl Olmesartan Medoxomil is involved in several metabolic pathways, primarily through its conversion to Olmesartan . This conversion is facilitated by esterases in the gastrointestinal tract . Olmesartan is then further metabolized in the liver, where it undergoes minimal biotransformation and is excreted primarily in the bile . The interaction with enzymes such as cytochrome P450 is limited, reducing the potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of Ethyl Olmesartan Medoxomil within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed in the small intestine via OATP2B1, which enhances its bioavailability . Once in the bloodstream, Ethyl Olmesartan Medoxomil is distributed to various tissues, including the liver, kidneys, and vascular smooth muscle . Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target sites .
Subcellular Localization
Ethyl Olmesartan Medoxomil and its active form, Olmesartan, exhibit specific subcellular localization patterns . Olmesartan primarily localizes to the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling . Additionally, post-translational modifications such as phosphorylation may influence the targeting and activity of Olmesartan within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Olmesartan Medoxomil involves several key steps. Initially, Olmesartan is protected with a trityl group to form trityl Olmesartan. This intermediate is then reacted with medoxomil chloride under basic conditions to yield Ethyl Olmesartan Medoxomil. The reaction typically requires solvents such as acetonitrile and bases like potassium carbonate .
Industrial Production Methods: Industrial production of Ethyl Olmesartan Medoxomil follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and filtration techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl Olmesartan Medoxomil undergoes hydrolysis in the presence of water or biological fluids to release Olmesartan. This hydrolysis is a key reaction that activates the prodrug. Additionally, the compound can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Water or biological fluids at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Olmesartan.
Oxidation and Reduction: Various oxidized or reduced derivatives of Olmesartan.
Comparación Con Compuestos Similares
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
Comparison: Ethyl Olmesartan Medoxomil is unique among these compounds due to its prodrug nature, which enhances its bioavailability and absorption compared to its parent compound, Olmesartan. This characteristic allows for more efficient drug delivery and improved therapeutic outcomes .
Propiedades
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMXHIGGZIDKCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
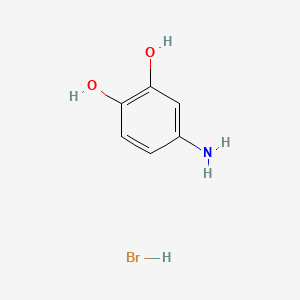
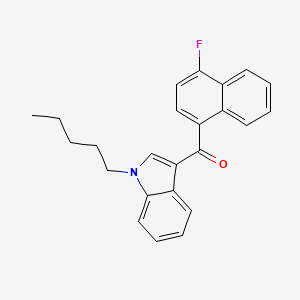
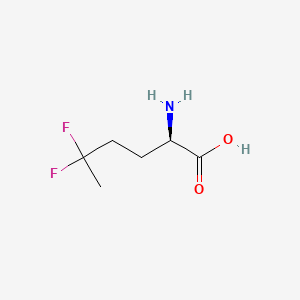
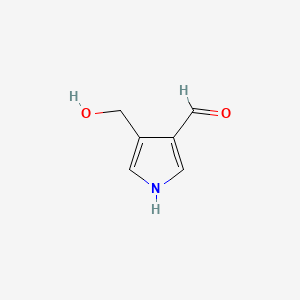
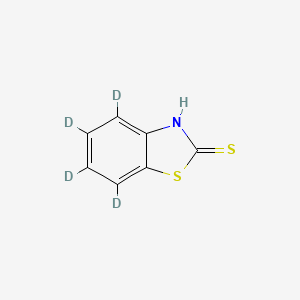
![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)

![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)
